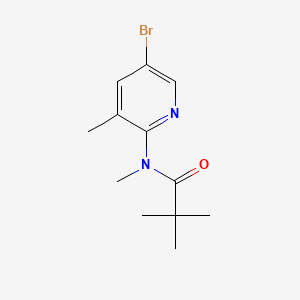

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide

Description

Properties

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-8-6-9(13)7-14-10(8)15(5)11(16)12(2,3)4/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBZSCNCWLNWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C(=O)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592852 | |

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245765-92-8 | |

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide typically involves the following steps:

Starting Material: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.

Acylation: The amine group is acylated using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and arylboronic acids are used in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or alkyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological research, it may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling.

Comparison with Similar Compounds

Research Findings and Trends

- Bioactivity : Bromopyridine derivatives are prevalent in drug discovery; the target compound’s methyl and pivalamide groups may enhance target specificity .

- Safety Profile : Similar amides (e.g., ) show skin/eye irritation risks, suggesting the need for careful handling of the target compound.

- Synthetic Challenges : The N-methyl and pivalamide groups in the target compound may require optimized reaction conditions (e.g., using trimethylacetyl chloride) compared to simpler analogs .

Biological Activity

N-(5-bromo-3-methylpyridin-2-yl)-N,2,2-trimethylpropanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H17BrN2O

- Molecular Weight : 273.18 g/mol

- CAS Number : 18329348

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits a range of pharmacological effects including:

-

Antiproliferative Activity

- In vitro studies have shown that this compound demonstrates moderate to strong antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and H-460 (lung cancer) . The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell growth.

- Antibacterial Activity

- Neuropharmacological Effects

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : The antiproliferative effects may be attributed to the compound's ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Bacterial Membrane Disruption : Its antibacterial properties are likely due to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Cell Line/Bacteria | Results |

|---|---|---|---|

| Antiproliferative | MTT Assay | MCF-7 | Moderate to strong inhibition |

| Antiproliferative | MTT Assay | H-460 | IC50 values indicating potency |

| Antibacterial | MIC Testing | E. coli | Dose-dependent inhibition |

| Antibacterial | MIC Testing | S. aureus | MIC observed at 50 µg/mL |

Detailed Findings

- Antiproliferative Studies : In a study involving MCF-7 and H-460 cell lines, the compound was shown to significantly reduce cell viability compared to control groups. The results indicated that the compound could be a candidate for further development in cancer therapy .

- Antibacterial Efficacy : The antibacterial tests revealed that this compound effectively inhibited the growth of both E. coli and S. aureus. The observed MIC values suggest potential applications as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.